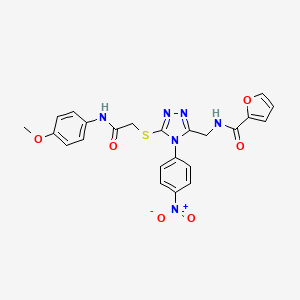

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

This compound features a 1,2,4-triazole core substituted with a 4-nitrophenyl group at position 4 and a methyl-furan-2-carboxamide moiety at position 2. A thioether bridge connects the triazole ring to a 2-oxoethyl group bearing a 4-methoxyphenylamino substituent. The thioether linkage may improve metabolic stability compared to oxygen or nitrogen analogs .

Properties

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O6S/c1-34-18-10-4-15(5-11-18)25-21(30)14-36-23-27-26-20(13-24-22(31)19-3-2-12-35-19)28(23)16-6-8-17(9-7-16)29(32)33/h2-12H,13-14H2,1H3,(H,24,31)(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVGJFUPCVOHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features several key structural components:

- Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.

- Methoxyphenyl Group : This substituent may enhance lipophilicity and facilitate interactions with biological targets.

- Furan-2-Carboxamide Moiety : Contributes to the compound's solubility and potential bioactivity.

Antifungal Activity

Preliminary studies indicate that this compound exhibits significant antifungal properties. It has shown efficacy against various fungal strains, which can be attributed to the triazole ring's ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that compounds with similar structures often demonstrate cytotoxic effects against different cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for related triazole derivatives, suggesting that the presence of the triazole ring is crucial for enhancing anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for elucidating how structural modifications influence biological activity. Key findings include:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(3,5-Dichloropyridin-4-yl)sulfanyl-N-(4-morpholinophenyl)-4-nitrothiophene-2-carboxamide | Nitro group; thiophene ring | Anticancer |

| 5-Methylthiazole Derivatives | Thiazole ring; various substituents | Antimicrobial |

| 1-Amino-Triazole Compounds | Triazole ring; amino substituents | Antiviral |

The presence of electron-donating groups (like methoxy or methyl) at specific positions on the phenyl rings appears to enhance the compound's activity against cancer cells .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of similar compounds on A431 human epidermoid carcinoma cells. The results indicated that modifications in the phenyl ring significantly affected cell viability, with some compounds exhibiting IC50 values lower than that of standard chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Molecular dynamics simulations revealed that this compound interacts predominantly through hydrophobic contacts with target proteins involved in cancer progression. This interaction pattern supports its potential as a therapeutic agent .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Enzyme Inhibition : The presence of the triazole ring suggests potential as an enzyme inhibitor. Thiadiazole derivatives are known for their ability to inhibit key enzymes involved in disease pathways, making this compound a subject of interest for drug development targeting specific enzyme systems.

- Anticancer Activity : Research indicates that compounds similar to N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide demonstrate significant anticancer properties. For instance, derivatives containing thiazole and triazole rings have shown promising selectivity against various cancer cell lines .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for its application in drug design:

Table 1: Interaction Profiles

| Biological Target | Mode of Action | Implications |

|---|---|---|

| Enzymes | Inhibition | Potential for treating diseases where enzyme activity is dysregulated |

| Cancer Cell Lines | Cytotoxicity | Development of targeted cancer therapies |

| Pathogen Targets | Antimicrobial | Use in developing new antibiotics or antifungal agents |

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

- A study on thiazole derivatives demonstrated strong anticancer activity against A549 human lung adenocarcinoma cells, suggesting that modifications in structure significantly impact efficacy .

- Another investigation into triazole-based compounds revealed their potential as enzyme inhibitors, indicating that structural features like substituents can enhance their pharmacological profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 561295-12-3) Structural Differences: Replaces the 4-nitrophenyl group with a 4-ethyl-thiophen-2-yl substituent and substitutes the furan carboxamide with a fluorophenyl acetamide. The ethyl group may increase steric hindrance .

- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Structural Differences: Features a sulfonylphenyl group instead of nitrophenyl and a thione (-C=S) group at position 3. Functional Impact: The thione tautomer participates in hydrogen bonding and metal coordination, differing from the thioether’s inertness.

Heterocyclic Variants with Thiazole Cores

- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) Structural Differences: Replaces the triazole core with a thiazole ring. The absence of the nitro group may reduce oxidative stress-mediated activity .

Nitrothiophene Carboxamides (e.g., Compound 9: CAS 796081-45-3)

- Structural Differences : Substitutes triazole with a nitrothiophene-carboxamide-thiazole system.

- Functional Impact : The nitro group on thiophene enhances antibacterial activity via redox cycling, whereas the triazole-linked nitro group in the target compound may target different enzymatic pathways (e.g., kinase inhibition) .

Derivatives with Dihydropyridine or Pyrazole Moieties

- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) Structural Differences: Utilizes a dihydropyridine core with a cyanofuryl substituent. Functional Impact: The flexible dihydropyridine ring may improve membrane penetration but reduce conformational stability compared to the rigid triazole.

- N-((5-((2-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide (CAS: 362505-85-9) Structural Differences: Incorporates a pyrazole ring and m-tolyl group.

Comparative Data Tables

Table 1: Key Structural and Functional Differences

| Compound | Core Structure | Key Substituents | Functional Impact |

|---|---|---|---|

| Target Compound | 1,2,4-Triazole | 4-Nitrophenyl, furan carboxamide, thioether | High electron withdrawal, metabolic stability |

| 561295-12-3 | 1,2,4-Triazole | 4-Ethyl-thiophen-2-yl, fluorophenyl | Increased lipophilicity, reduced charge transfer |

| 923226-70-4 | Thiazole | 3-Methoxybenzyl, furan carboxamide | Altered π-stacking, reduced nitro-mediated activity |

| AZ331 | Dihydropyridine | Cyanofuryl, thioether | Flexible core, enhanced hydrogen bonding |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound, given its multi-step heterocyclic assembly?

- Methodology : Follow protocols for 1,2,4-triazole core synthesis (e.g., refluxing intermediates with ethanol/KOH ). Adjust reaction stoichiometry using Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) . Monitor intermediates via TLC/HPLC and purify via recrystallization (ethanol/water) .

- Data Consideration : Yields for similar triazole derivatives range from 80–93% under optimized conditions .

Q. What spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?

- Methodology : Combine 1H/13C NMR (to confirm substituent positions and thioether linkages) , HRMS (for molecular weight validation), and FT-IR (to verify amide C=O stretches at ~1650–1700 cm⁻¹) . Use HPLC-PDA for purity assessment (>95%) .

Q. How can solubility limitations in aqueous buffers be addressed during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.